Ethyl 3-ethoxyisonicotinate
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Overview
Description
Ethyl 3-ethoxyisonicotinate is an organic compound with the molecular formula C12H15NO5. It is a derivative of isonicotinic acid and is characterized by the presence of an ethoxy group attached to the third carbon of the isonicotinic acid moiety. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-ethoxyisonicotinate typically involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst. One common method includes the reaction of isonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the esterification of isonicotinic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Isonicotinic acid derivatives.
Reduction: Ethyl 3-hydroxyisonicotinate.
Substitution: Various substituted isonicotinates depending on the nucleophile used
Scientific Research Applications
Ethyl 3-ethoxyisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-ethoxyisonicotinate involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Ethyl 3-ethoxyisonicotinate can be compared with other similar compounds such as:
Ethyl isonicotinate: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Ethyl 3-hydroxyisonicotinate: Contains a hydroxyl group instead of an ethoxy group, making it more polar and reactive in hydrogen bonding interactions.
Uniqueness: this compound’s unique structure, with both an ethoxy and an ester group, provides it with distinct reactivity and solubility properties, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-ethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-7-11-6-5-8(9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
SYKUYWAPLZXHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1)C(=O)OCC |
Origin of Product |
United States |
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